

Technical Guide: Physicochemical Characterization of N,N-dimethylazetidine-3-carboxamide hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N-dimethylazetidine-3-carboxamide hydrochloride*

Cat. No.: B1394519

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Introduction: Strategic Context and Significance

N,N-dimethylazetidine-3-carboxamide hydrochloride is a heterocyclic organic compound featuring a strained four-membered azetidine ring. Such scaffolds are of increasing interest in medicinal chemistry and drug development. The inherent ring strain of the azetidine core can confer unique conformational properties, while the N,N-dimethylcarboxamide moiety provides a polar handle that can modulate solubility and engage in specific hydrogen bonding interactions. Its classification as a building block for protein degraders suggests its role as a versatile synthon for creating more complex molecules with targeted biological activity.^[1]

This guide provides a comprehensive framework for the physicochemical characterization of **N,N-dimethylazetidine-3-carboxamide hydrochloride**. As a hydrochloride salt, the compound is designed for enhanced stability and aqueous solubility, critical parameters for handling, formulation, and biological testing. The following sections detail its core structural and physical properties, outline rigorous experimental protocols for their validation, and discuss the scientific rationale underpinning these analytical choices. This document is intended for researchers and drug development professionals who require a thorough understanding of this molecule's behavior for its effective application.

Molecular and Structural Properties

The fundamental identity of a compound is the bedrock of all subsequent analysis. For **N,N-dimethylazetidine-3-carboxamide hydrochloride**, this begins with its unique structural and molecular identifiers.

- Chemical Structure: The molecule consists of a central azetidine ring substituted at the 3-position with a carboxamide group, which is further substituted with two methyl groups on the amide nitrogen. The azetidine ring nitrogen is protonated and forms an ionic bond with a chloride ion.

Caption: Chemical structure of **N,N-dimethylazetidine-3-carboxamide hydrochloride**.

- Structural Uniqueness: The azetidine ring is known for its puckered conformation, which relieves the substantial ring strain inherent in a four-membered heterocycle.[\[2\]](#) This constrained geometry can be advantageous in drug design, as it limits the number of accessible conformations, potentially leading to higher binding affinity and selectivity for a biological target.

Table 1: Core Compound Identifiers

Property	Value	Source
CAS Number	927390-60-1	[1] [3]
Molecular Formula	C6H13CIN2O	[1]
Molecular Weight	164.63 g/mol	[1]
Appearance	White to off-white solid	[2]

| Purity (Typical) | ≥97% |[\[1\]](#) |

Physicochemical Properties: Data and Rationale

A quantitative understanding of a compound's physicochemical properties is essential for predicting its behavior in various environments, from a reaction flask to a biological system.

Table 2: Summary of Physicochemical Properties

Property	Value	Methodological Note
Melting Point (°C)	Data not available	Requires experimental determination via Differential Scanning Calorimetry (DSC) or capillary method.
Aqueous Solubility	Expected to be high	The hydrochloride salt form significantly enhances water solubility. ^[2] Quantitative determination is required.
pKa	Data not available	The protonated azetidine nitrogen is the primary acidic center. Determination via potentiometric titration is recommended.

| LogP (Predicted) | -1.0 (for free base) | This value for the free base (N,N-dimethylazetidine-3-carboxamide) suggests high hydrophilicity.^[4] LogD measurement at physiological pH is crucial.

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Solubility

The hydrochloride salt form is intentionally used to improve the dissolution properties in aqueous media.^[2] This is a direct consequence of the protonation of the azetidine nitrogen, which creates a more polar, charged species that interacts favorably with water.

- Causality: For preclinical studies, high aqueous solubility is a desirable trait. It simplifies the preparation of stock solutions for in vitro assays and can improve oral bioavailability in in vivo models. However, this must be balanced, as very high hydrophilicity can sometimes hinder cell membrane permeability.

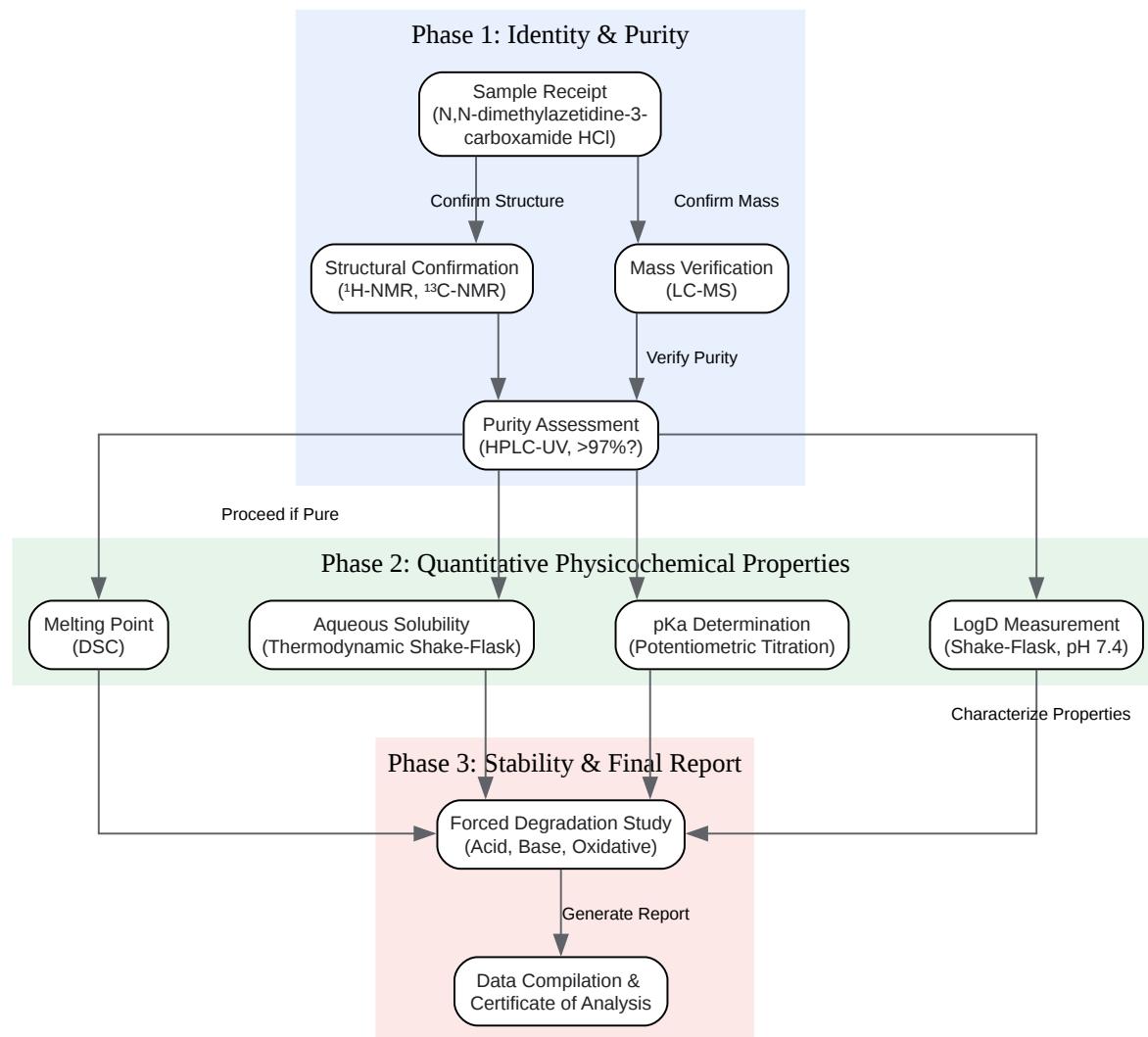
Acidity (pKa)

The pKa of the protonated azetidine nitrogen dictates the charge state of the molecule at a given pH. This is one of the most critical parameters in drug development.

- Causality: The pKa influences solubility, membrane permeability (as the neutral form is typically more permeable), and binding interactions with biological targets. A compound's charge state at physiological pH (approx. 7.4) will determine its behavior in the body. For instance, enhanced stability is often observed under acidic conditions (pH < 3) due to the full protonation of the azetidine nitrogen, which reduces its nucleophilicity and susceptibility to ring-opening reactions.[2]

Analytical Workflows and Experimental Protocols

The following diagram and protocols represent a self-validating system for the comprehensive characterization of a new batch of **N,N-dimethylazetidine-3-carboxamide hydrochloride**. The workflow ensures that identity and purity are confirmed before quantitative properties are measured.



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Caption: Comprehensive workflow for physicochemical characterization.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Rationale: This protocol establishes the purity of the sample, ensuring that subsequent measurements are not confounded by impurities. A gradient method is employed to ensure the elution of any potential impurities with differing polarities.
- System Preparation:
 - Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detector: UV at 210 nm (chosen for detecting the amide chromophore).
- Sample Preparation: Prepare a 1 mg/mL stock solution of **N,N-dimethylazetidine-3-carboxamide hydrochloride** in Mobile Phase A.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B.
 - 15-18 min: Hold at 95% B.
 - 18-20 min: Return to 5% B and equilibrate.
- Analysis: Inject 10 µL of the sample. Integrate all peaks and calculate the area percentage of the main peak to determine purity. The system is self-validating through the use of a well-characterized column and high-purity solvents.

Protocol: Thermodynamic Aqueous Solubility

- **Rationale:** This "shake-flask" method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of the compound.
- **Experiment Setup:** Add an excess amount of the solid compound (e.g., 10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
- **Equilibration:** Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of the period is critical for validation.
- **Sample Processing:** After 24 hours, filter the suspension through a 0.45 µm syringe filter to remove the excess solid.
- **Quantification:** Dilute the clear filtrate with mobile phase and quantify the concentration of the dissolved compound using the previously established HPLC method against a standard curve. The resulting concentration is the thermodynamic solubility.

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of the compound.

- **Thermal Stability:** Azetidine derivatives can be susceptible to thermal degradation. Storage at room temperature is generally acceptable for the solid hydrochloride salt, but for long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.[\[2\]](#)
- **pH Stability:** The hydrochloride salt is most stable in acidic aqueous solutions.[\[2\]](#) In neutral or basic conditions, the free base form is generated, which may be more susceptible to degradation pathways such as ring-opening or hydrolysis of the amide. A forced degradation study is recommended to identify potential liabilities.

Conclusion

N,N-dimethylazetidine-3-carboxamide hydrochloride is a valuable building block characterized by its strained heterocyclic core and hydrophilic side chain. Its properties as a hydrochloride salt—namely enhanced aqueous solubility and stability—make it well-suited for applications in early-stage drug discovery. This guide provides the necessary framework for its rigorous physicochemical characterization. The outlined protocols for identity, purity, solubility,

and pKa are designed to generate a robust and reliable data package, enabling researchers to confidently utilize this compound in their synthetic and biological endeavors. Empirical validation of these properties is a non-negotiable step in the progression of any chemical entity from a concept to a functional tool.

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